molecular formula C42H70Cl2N2O7S B13843421 3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride

3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride

Cat. No.: B13843421
M. Wt: 818.0 g/mol
InChI Key: LPKCLSLUZFUNOT-WUALVBJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride involves several steps. The starting material, clindamycin, undergoes a series of chemical reactions to introduce the anisylidene and palmitate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used to study the interactions between proteins and other biomolecules. In medicine, it is used in the development of new drugs and therapies. Additionally, it has applications in the pharmaceutical industry for the production of high-quality reference materials .

Mechanism of Action

The mechanism of action of 3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to bacterial ribosomes, inhibiting protein synthesis, and ultimately leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved include the inhibition of peptide bond formation and the disruption of bacterial protein synthesis .

Comparison with Similar Compounds

3,4-O-p-Anisylideneclindamycin Palmitate Hydrochloride can be compared with other similar compounds, such as clindamycin and its derivatives. Clindamycin is a lincosamide antibiotic used to treat serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria . The uniqueness of this compound lies in its specific chemical modifications, which enhance its stability and efficacy in research applications. Similar compounds include clindamycin phosphate and clindamycin hydrochloride .

Properties

Molecular Formula

C42H70Cl2N2O7S

Molecular Weight

818.0 g/mol

IUPAC Name

[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride

InChI

InChI=1S/C42H69ClN2O7S.ClH/c1-7-9-10-11-12-13-14-15-16-17-18-19-20-22-34(46)49-39-38-37(50-41(51-38)31-23-25-32(48-5)26-24-31)36(52-42(39)53-6)35(29(3)43)44-40(47)33-27-30(21-8-2)28-45(33)4;/h23-26,29-30,33,35-39,41-42H,7-22,27-28H2,1-6H3,(H,44,47);1H/t29-,30+,33-,35+,36+,37-,38-,39+,41?,42+;/m0./s1

InChI Key

LPKCLSLUZFUNOT-WUALVBJCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]3C[C@H](CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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